N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide typically involves multiple stepsThe final step involves the sulfonation of the benzene ring and the attachment of the methoxy and chloro substituents .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide: Shares a similar piperidine and benzyl structure but differs in functional groups.
N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Contains a piperidine ring and benzyl group but has a pyrimidine moiety instead of a benzenesulfonamide.
Uniqueness
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H29ClN2O4S |
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Molecular Weight |
513.0 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C27H29ClN2O4S/c1-34-26-13-12-23(28)19-25(26)30(35(32,33)24-10-6-3-7-11-24)20-27(31)29-16-14-22(15-17-29)18-21-8-4-2-5-9-21/h2-13,19,22H,14-18,20H2,1H3 |
InChI Key |
ZWFQYPTTZZJNIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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